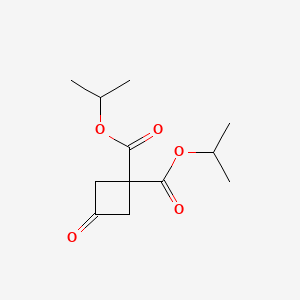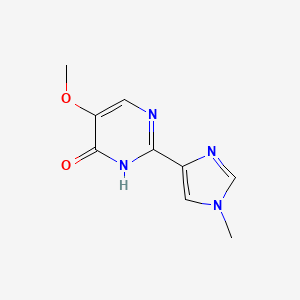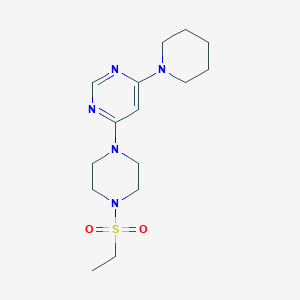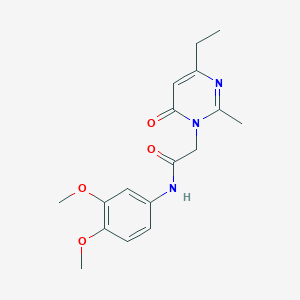
Diisopropyl 3-oxocyclobutane-1,1-dicarboxylate
概要
説明
Diisopropyl 3-oxocyclobutane-1,1-dicarboxylate is a compound with the molecular formula C12H18O5 . It is mainly used in organic synthesis as an intermediate for the synthesis of other organic compounds . It can also be used as a non-acidic solvent in organic synthesis, coatings, and coatings .
Synthesis Analysis
This compound can be obtained by esterification of cyclobutanedione and isopropanol . The reaction is generally carried out under an inert atmosphere and catalyzed under basic conditions .Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES string: CC©OC(=O)C1(CC(=O)C1)C(=O)OC©C .Chemical Reactions Analysis
The synthesis of this compound involves the esterification of cyclobutanedione and isopropanol . This reaction is generally carried out under an inert atmosphere and catalyzed under basic conditions .Physical and Chemical Properties Analysis
This compound is a colorless liquid . Its melting point is about -30 °C , and its boiling point is about 293.2±40.0 °C . The density of this compound is about 1.165±0.06 g/cm3 . It is soluble in organic solvents, such as ethanol and ether .科学的研究の応用
Synthesis of Amino Acids
Diisopropyl 3-oxocyclobutane-1,1-dicarboxylate is used as a starting material in the synthesis of unique amino acids like cis- and trans-1-amino-3-fluoro-3-methylcyclobutanecarboxylic acids. These amino acids exhibit interesting physicochemical properties due to their structural attributes, such as different pKa values influenced by the interactions of amino groups with adjacent atoms (Chernykh et al., 2016).
Polymerization Studies
The compound finds application in the field of polymer chemistry, particularly in the living ring-opening metathesis polymerizations of cyclobutenes. It is instrumental in the synthesis of block copolymers and polybutadienes with various functional groups, expanding the scope of materials with tailored properties (Perrott & Novak, 1996).
Material Synthesis
It's involved in the synthesis and structural analysis of unique materials like diisopropyl 6-hydroxy-6-methyl-4-oxocyclohexane-1,3-dicarboxylates. These materials are of interest due to their specific structural and potential functional properties (Gein et al., 2005).
Applications in Catalysis and Reaction Mechanisms
Catalytic Processes
The compound is used in catalytic processes, such as in the H2O2-oxidation of amino acids. The presence of this compound in these systems may influence the efficiency and selectivity of the catalysis, underscoring its role in fine-tuning reaction mechanisms (Lakk-Bogáth et al., 2015).
Kinetic and Mechanistic Studies
Its involvement in ring-opening polymerization studies offers insights into the kinetics and mechanisms of such reactions. For instance, the polymerization of diisopropyl cyclopropane-1,1-dicarboxylate under living anionic conditions reveals aspects of reaction rates, initiation, and propagation steps, contributing to a deeper understanding of polymer chemistry (Penelle & Xie, 2000).
Safety and Hazards
Diisopropyl 3-oxocyclobutane-1,1-dicarboxylate is an organic compound with volatility and flammability . In use, appropriate safety measures need to be taken, including avoiding contact with skin and eyes, staying away from fire and high temperature, and avoiding inhalation of vapors . In the event of inadvertent exposure to the compound, immediately flush the affected area with plenty of water and seek medical help .
作用機序
Target of Action
Diisopropyl 3-oxocyclobutane-1,1-dicarboxylate is primarily used in organic synthesis as an intermediate for the synthesis of other organic compounds . The specific targets of this compound can vary depending on the final product being synthesized.
Mode of Action
The compound interacts with its targets through chemical reactions. It is often involved in esterification reactions, where it reacts with other compounds to form new products . The exact mode of action can vary depending on the specific reaction and the compounds involved.
Result of Action
The molecular and cellular effects of this compound are determined by the specific reactions it is involved in and the final products of these reactions. As an intermediate in organic synthesis, it contributes to the formation of a wide range of organic compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its reactions are generally carried out under an inert atmosphere and catalyzed under basic conditions . Additionally, it is a volatile and flammable compound, so safety measures need to be taken to avoid contact with skin and eyes, keep away from fire and high temperature, and avoid inhalation of vapors .
特性
IUPAC Name |
dipropan-2-yl 3-oxocyclobutane-1,1-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O5/c1-7(2)16-10(14)12(5-9(13)6-12)11(15)17-8(3)4/h7-8H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOHVVNMAISCDLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1(CC(=O)C1)C(=O)OC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a][1,4]diazepine hydrochloride](/img/structure/B2827823.png)

![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2827828.png)
![2-[(Dimethylamino)(methylsulfanyl)methylene]malononitrile](/img/structure/B2827829.png)


![5-((5-chloro-2-methoxyphenyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2827833.png)




![3-(4-methoxyphenyl)-N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide](/img/structure/B2827842.png)
![N-(benzo[d][1,3]dioxol-5-yl)-3-(cyclohexanecarboxamido)benzofuran-2-carboxamide](/img/structure/B2827844.png)

